Etifoxine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etifoxine-d3 is a deuterated analog of etifoxine, a non-benzodiazepine anxiolytic drug belonging to the benzoxazine class. Etifoxine is primarily used for the treatment of anxiety and has shown neuroprotective, neuroplastic, and anti-inflammatory properties . The deuterated version, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium, which can lead to slower metabolism and longer duration of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Etifoxine-d3 involves the incorporation of deuterium atoms into the etifoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated chloroform (CDCl3) or deuterated water (D2O) as solvents in the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yield and purity of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Etifoxine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield reduced analogs of the compound .
Wissenschaftliche Forschungsanwendungen
Etifoxine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactions and properties.
Biology: Investigated for its neuroprotective and anti-inflammatory properties in various biological models.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties.
Wirkmechanismus
Etifoxine-d3 exerts its effects through multiple mechanisms:
GABAergic Neurotransmission: It modulates GABAergic neurotransmission by binding to the β2/β3 subunits of the GABA A receptor.
Neurosteroid Synthesis: It stimulates the synthesis of neurosteroids by activating the translocator protein (TSPO), leading to increased production of neurosteroids like allopregnanolone.
Anti-inflammatory Effects: It reduces neuroinflammation by modulating the release of pro-inflammatory cytokines and reducing glial activation.
Vergleich Mit ähnlichen Verbindungen
Etifoxine-d3 is unique compared to other similar compounds due to its deuterated nature, which enhances its pharmacokinetic properties. Similar compounds include:
Etifoxine: The non-deuterated version with similar anxiolytic and neuroprotective properties.
Benzodiazepines: Such as lorazepam and alprazolam, which also modulate GABAergic neurotransmission but have different side effect profiles.
Neurosteroids: Compounds like allopregnanolone that also modulate GABAergic neurotransmission and have neuroprotective effects.
This compound stands out due to its improved pharmacokinetic profile, making it a promising candidate for further research and development in various scientific and medical fields.
Eigenschaften
Molekularformel |
C17H17ClN2O |
---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
6-chloro-N-ethyl-4-phenyl-4-(trideuteriomethyl)-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i2D3 |
InChI-Schlüssel |
IBYCYJFUEJQSMK-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(C2=C(C=CC(=C2)Cl)NC(=NCC)O1)C3=CC=CC=C3 |
Kanonische SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.